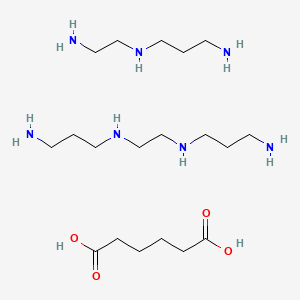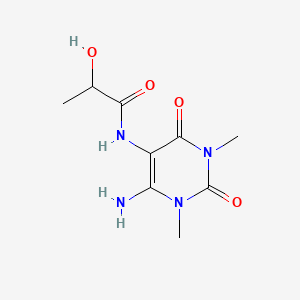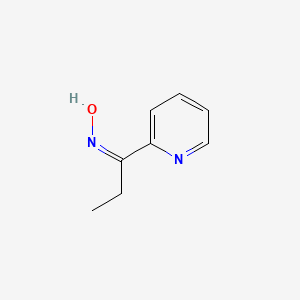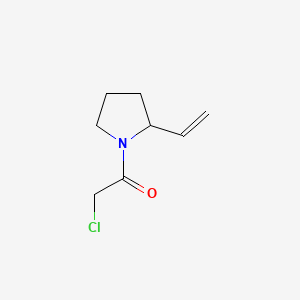
2-(3-Bromopropyl)-2-propyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Bromopropyl)-2-propyl-1,3-dioxolane” is a chemical compound with the molecular formula C6H11BrO2 . It is a liquid at 20°C and has a molecular weight of 195.06 . It is colorless to yellow to orange in appearance .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromopropyl)-2-propyl-1,3-dioxolane” consists of a dioxolane ring with a bromopropyl group attached . The presence of the bromine atom makes it a good leaving group, which can be useful in various chemical reactions .Physical And Chemical Properties Analysis
“2-(3-Bromopropyl)-2-propyl-1,3-dioxolane” is a liquid at 20°C . It has a boiling point of 88°C at 10 mmHg and a flash point of 88°C . The specific gravity at 20/20 is 1.44 and the refractive index is 1.48 .科学的研究の応用
Renewable Gasoline, Solvents, and Fuel Additives : A study by Harvey, Merriman, and Quintana (2016) in "ChemSusChem" described the use of 2,3-Butanediol (2,3-BD), closely related to 1,3-dioxolanes, in the synthesis of fuel additives and solvents. They found that the dioxolane mixture could be used as a sustainable gasoline blending component and industrial solvent due to its high anti-knock index and low solubility in water (Harvey, Merriman, & Quintana, 2016).
Extraction of Biochemicals : Li, Zhu, Wu, and Liu (2013) developed an effective separation process to recover 2,3-butanediol from fermentation broth, utilizing a method that involves reactive-extraction with ion-exchange resin and n-Butylaldehyde. This study in the "Korean Journal of Chemical Engineering" highlighted the potential of dioxolane derivatives in biochemical extraction processes (Li, Zhu, Wu, & Liu, 2013).
Synthesis of Brominated Organic Compounds : Mekonnen et al. (2009) in "Synthetic Communications" described synthetic procedures for preparing compounds like 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one, starting from 2-bromomethyl-2-vinyl-1,3-dioxolane, a compound structurally related to 1,3-dioxolanes. These synthetic routes indicate the utility of dioxolane derivatives in organic synthesis (Mekonnen et al., 2009).
Reactions with Grignard Reagents : Westera, Blomberg, and Bickelhaupt (1974) studied the reaction of 2-ethyl-1,3-dioxolane with ethylmagnesium bromide in "Journal of Organometallic Chemistry." This research provides insights into the chemical behavior of dioxolanes in the presence of Grignard reagents, a fundamental aspect in organic synthesis (Westera, Blomberg, & Bickelhaupt, 1974).
Radical Vinylation : Kippo et al. (2014) in "Organic Chemistry Frontiers" explored the radical vinylation of 1,3-dioxolanes, demonstrating their potential in producing various vinyl compounds. The study highlights the versatility of dioxolanes in radical-based chemical synthesis (Kippo et al., 2014).
Synthesis of Methyl Vinyl Ketone Equivalents : Petroski (2002) in "Synthetic Communications" described the preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane from 4-hydroxy-2-butanone. These compounds are important as methyl vinyl ketone equivalents, a key component in organic synthesis (Petroski, 2002).
Safety and Hazards
特性
IUPAC Name |
2-(3-bromopropyl)-2-propyl-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-2-4-9(5-3-6-10)11-7-8-12-9/h2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRNFOINQWRSFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(OCCO1)CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101650-18-4 |
Source


|
| Record name | 2-(3-Bromopropyl)-2-propyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101650-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrazole, 4-[2-(methoxy-d3)ethyl]-3,5-dimethyl- (9CI)](/img/no-structure.png)
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxamide](/img/structure/B566382.png)
![4-[2-(Methylamino)ethyl]pyridine dihydrochloride](/img/structure/B566383.png)









![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(6R)-2-methyl-6-[(3S,5S,6S,8S,9R,10S,13R,14S,15R,17R)-6,8,15-trihydroxy-10,13-dimethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B566403.png)